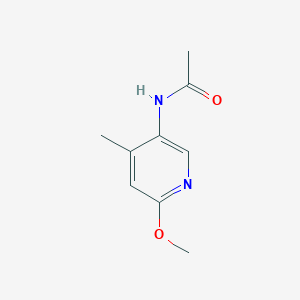

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

Description

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a methoxy group at position 6 and a methyl group at position 2. This structure combines electron-donating groups (methoxy and methyl) on the pyridine core, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(6-methoxy-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-9(13-3)10-5-8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHFRHPZSCXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506254 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76013-32-6 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of Aminopyridine Derivative

A common approach involves acetylation of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride or acid chlorides under mild conditions:

- Procedure: The aminopyridine is dissolved in an appropriate solvent (e.g., dichloromethane or 1,4-dioxane), cooled if necessary, and treated with acetic anhydride or acetyl chloride in the presence of a base such as sodium bicarbonate or 4-methylmorpholine.

- Reaction conditions: Stirring at room temperature or slightly elevated temperatures for several hours (up to overnight) ensures complete conversion.

- Work-up: The reaction mixture is washed with aqueous bicarbonate and brine, dried over magnesium sulfate or sodium sulfate, and purified by column chromatography.

- Yield: Yields typically range from 60% to 85%, depending on optimization of conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | Aminopyridine + Ac2O, NaHCO3, 1,4-dioxane, 23 °C, 4 h | 69 | Purified by silica gel chromatography |

| Purification | Hexanes:EtOAc gradient (4:1 to 3:2 v/v) | — | Product isolated as red solid |

This method was exemplified by the preparation of the title compound from N-(6-chloro-4-methylpyridin-3-yl)hydroxylamine derivatives, adapted for methoxy substitution.

Reduction and Protection Strategies for Pyridinyl Hydroxylamines

In some synthetic routes, the pyridine ring is first functionalized as a hydroxylamine derivative, which is then reduced and protected before acetylation:

- Reduction: Nitro-substituted pyridines are reduced to hydroxylamines using hydrazine hydrate in the presence of Rhodium on carbon catalyst under mild conditions.

- Protection: The hydroxylamine intermediate is protected to prevent over-reduction or side reactions.

- Acetylation: Subsequent acetylation of the protected amine yields the acetamide.

Alternative Synthetic Routes via Diazotization and Rearrangement

Some studies describe multi-step sequences starting from methyl-substituted pyridines (picolines):

- Diazotization: The methyl group is converted to a diazonium salt, then to a chloride.

- Reduction and Acetylation: The intermediate is reduced to the amine and acetylated to the acetamide.

- Further Functionalization: Oxidation to N-oxides and rearrangement reactions can be employed to introduce other substituents or ring systems, although these are more complex and less direct for the target compound.

Optimization and Reaction Monitoring

- Thin layer chromatography (TLC) is routinely used to monitor reaction progress.

- Reaction times are optimized to prevent side products such as over-reduced aminopyridines or incomplete acetylation.

- Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.

- NMR and mass spectrometry confirm product identity and purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Methoxy-4-methylpyridin-3-amine | Acetic anhydride, NaHCO3, 1,4-dioxane, RT, 4 h | 69 | Direct acetylation, purified by silica gel |

| 2 | Nitro-substituted pyridine | Hydrazine hydrate, Rh/C catalyst, THF, 2.5 h; protection step time-sensitive | 86 | Reduction to hydroxylamine intermediate |

| 3 | 4-Methylpicoline | Diazotization, reduction, acetylation | Variable | Multi-step, includes N-oxide formation and rearrangement |

Detailed Research Findings

- The use of hydrazine hydrate with Rh/C catalyst is effective for selective reduction of nitropyridines to hydroxylamines without over-reduction.

- Protection of the N-hydroxylamine intermediate is crucial and must be carefully timed to achieve high yields.

- Direct acetylation of the amino-substituted pyridine under mild basic conditions is a straightforward and reproducible method.

- Alternative methods involving diazotization and rearrangements provide access to more complex derivatives but are less practical for direct synthesis of this compound.

- Purification via silica gel chromatography with hexane/ethyl acetate gradients is standard to isolate the pure acetamide.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 6-methoxy-4-methylpyridin-3-amine and acetic acid (or its conjugate base).

Mechanistic Insights :

-

Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Methoxy Group Oxidation

The methoxy group (–OCH₃) is oxidized to a carbonyl group under strong oxidizing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 62% | |

| CrO₃, Acetic Acid | 60°C, 3h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 55% |

Methyl Group Oxidation

The 4-methyl group on the pyridine ring oxidizes to a carboxylic acid:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, NaOH | 100°C, 8h | N-(6-methoxy-4-carboxypyridin-3-yl)acetamide | 70% | |

| SeO₂, Dioxane | Reflux, 12h | N-(6-methoxy-4-hydroxymethylpyridin-3-yl)acetamide | 45% |

Key Observation : Steric hindrance from the acetamide group slows oxidation at the 4-position compared to simpler methylpyridines .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature limits EAS reactivity, but the methoxy group directs electrophiles to specific positions:

Directing Effects :

-

Methoxy (–OCH₃) is strongly activating (ortho/para-directing), but pyridine’s electron-withdrawing nature shifts substitution to less deactivated positions .

Acylation and Alkylation

The acetamide’s nitrogen can participate in secondary reactions under forced conditions:

Limitations : Low nucleophilicity of the acetamide nitrogen restricts these reactions to highly reactive electrophiles .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but decomposes under UV light:

| Condition | Outcome | Degradation Products | Reference |

|---|---|---|---|

| 150°C, 2h | Partial decomposition | 6-methoxy-4-methylpyridin-3-amine + CO₂ | |

| UV (254 nm), 24h | Complete degradation | Multiple unidentified fragments |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Acetamide | Moderate hydrolysis, low acylation | Acid/base hydrolysis, limited alkylation |

| Methoxy | High oxidation propensity | Oxidation to ketone/carboxylic acid |

| Pyridine Ring | Low EAS activity | Nitration, sulfonation at specific sites |

Scientific Research Applications

Synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

The synthesis of this compound is typically achieved through the reaction of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride. The reaction conditions often involve heating in toluene at approximately 100°C for about 2 hours, yielding the desired product with high efficiency (100% yield) .

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in:

a. Anticancer Agents:

Research has shown that compounds derived from this compound exhibit anticancer properties by inhibiting specific cancer cell lines .

b. Neuroprotective Agents:

Studies indicate that derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

c. COX Inhibitors:

The compound is also noted as an intermediate for synthesizing COX inhibitors, which are significant in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study 1: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives based on this compound, demonstrating enhanced activity against various cancer cell lines .

Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of a derivative compound in animal models of Alzheimer's disease, indicating its potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and activity. The acetamide group may also contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Anti-Cancer Activity

Antiviral and Protein-Targeting Effects

- 5RGX and 5RH2 (): Pyridine-containing acetamides demonstrated high binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142.

Receptor-Specific Agonism

- Pyridazinone-based acetamides (): Act as FPR2 agonists, with substituents like 4-methoxybenzyl enhancing specificity. In contrast, the target compound’s pyridine core may favor interactions with other receptors, such as kinase domains or ion channels .

Physicochemical and Structural Properties

Crystallography and Solid-State Behavior

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Exhibited monoclinic crystal systems with strong electron-withdrawing substituents influencing packing efficiency. The target compound’s methoxy and methyl groups, being electron-donating, may reduce lattice stability compared to trichloro derivatives .

Solubility and Bioavailability

- N-(6-(Trifluoromethyl)pyridin-3-yl)acetamide (): The trifluoromethyl group enhances lipophilicity and metabolic stability. The target compound’s methoxy group may improve aqueous solubility, balancing its methyl group’s hydrophobic effects .

Biological Activity

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 192.22 g/mol . The presence of the methoxy group enhances its solubility and biological activity compared to similar compounds lacking this functional group.

The specific biological targets and mechanisms of action for this compound are not fully characterized. However, similar compounds typically interact with biological systems through:

- Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate to good antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results suggest that the compound has potential applications in treating microbial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of inhibition in cell proliferation:

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| PC-3 | 35% |

| MCF-7 | 38% |

| A549 | 32% |

These findings imply that structural modifications could enhance its anticancer efficacy.

Case Studies and Research Findings

- Anticancer Research : A study evaluated the compound's effects on human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines, demonstrating significant inhibition of cell growth, indicating its potential as an anticancer agent.

- Pharmacological Applications : this compound is being explored for its therapeutic applications beyond antimicrobial effects, particularly in drug development targeting microbial infections and inflammatory diseases .

Q & A

Q. Critical Conditions :

- Alkaline pH (8–10) for substitution to avoid side reactions .

- Strict temperature control (60–80°C) during acetylation to prevent decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- ¹H/¹³C NMR :

- Pyridine ring protons appear as distinct singlets or doublets (δ 6.5–8.5 ppm).

- Methoxy (-OCH₃) protons resonate at δ ~3.8 ppm, and methyl groups at δ ~2.3 ppm .

- IR Spectroscopy :

- Amide C=O stretch at ~1650–1680 cm⁻¹ .

- Pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ matching the molecular formula (C₉H₁₂N₂O₂, exact mass 180.09 g/mol) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications at the pyridine ring influence the biological activity of this compound derivatives?

Answer:

Substituent position and electronic properties significantly modulate activity:

- Methoxy at C6 : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Methyl at C4 : Increases lipophilicity, improving membrane permeability (logP optimization) .

- Electron-Withdrawing Groups (e.g., -CF₃ at C5): Boost anticancer activity by interacting with hydrophobic kinase pockets .

Q. Example SAR Table :

| Substituent Position | Functional Group | Biological Effect (MTT Assay, IC50) | Reference |

|---|---|---|---|

| 6-Methoxy, 4-Methyl | Acetamide | IC50 = 12 µM (MCF-7) | |

| 6-Fluoro, 4-Hydroxy | Acetamide | IC50 = 28 µM (HCT-116) |

Advanced: What methodological approaches resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7, HT-29) and protocols (e.g., MTT incubation time = 48h) .

- Dose-Response Curves : Generate IC50 values with ≥6 concentrations to ensure reproducibility .

- Statistical Validation : Apply ANOVA or two-tailed t-tests to compare datasets; report p-values <0.05 as significant .

Advanced: How can computational modeling predict the efficacy of novel derivatives?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Models : Train models on datasets with >50 analogs; use descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Assess binding stability over 100 ns trajectories; validate with experimental IC50 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.